3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Cyclopropyl and Phenyl Groups: The cyclopropyl and phenyl groups can be introduced via alkylation or arylation reactions using suitable reagents.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through a nucleophilic substitution reaction using a trifluoromethylbenzyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl or phenyl groups, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl or trifluoromethylbenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced triazole derivatives or trifluoromethylbenzyl derivatives.
Substitution: Substituted phenyl or trifluoromethylbenzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms involving triazole derivatives.
Material Science: The compound’s unique structural features may make it useful in the development of new materials with specific properties.
Agrochemicals: It may have potential as a pesticide or herbicide due to its chemical stability and biological activity.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one would depend on its specific biological target. Generally, triazole compounds can interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability, while the cyclopropyl and phenyl groups can influence its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
Fluconazole: A triazole antifungal drug with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a trifluoromethyl group, similar to the compound .
Uniqueness
3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the combination of its cyclopropyl, phenyl, and trifluoromethylbenzyl groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-cyclopropyl-4-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)15-6-4-5-13(11-15)12-24-18(26)25(16-7-2-1-3-8-16)17(23-24)14-9-10-14/h1-8,11,14H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDMDWHQMUCNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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